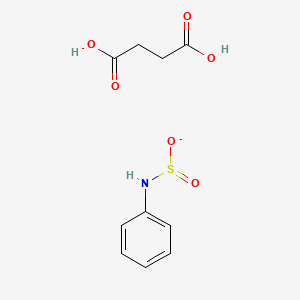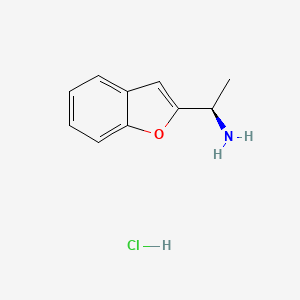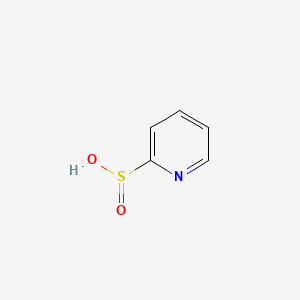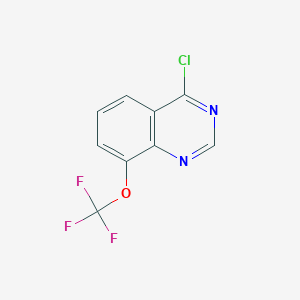
N-Phenylsulfonic amide succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylsulfonic amide succinate is a chemical compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylsulfonic amide succinate typically involves the reaction of sulfonic acid derivatives with amines. One common method includes the condensation of sulfonyl chlorides with amines under controlled conditions . The reaction can be facilitated by using reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride, which help in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of heterogeneous acid catalysts, such as sulfamic acid-functionalized nano-titanium dioxide, can enhance the efficiency and yield of the reaction . These catalysts are preferred due to their recyclability and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N-Phenylsulfonic amide succinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: This compound derivatives are being explored for their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Phenylsulfonic amide succinate include:
- N-Phenylsulfonamide
- N-Acylhydrazones
- Sulfonyl chlorides
Uniqueness
This compound stands out due to its unique combination of sulfonamide and succinate moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its diverse applications in various fields make it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C10H12NO6S- |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
butanedioic acid;(sulfinatoamino)benzene |
InChI |
InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1 |
Clé InChI |
OQAKBDNCCHGHCX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)


![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)




![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)



